α-Acetoxyphenylacetonitrile synthesis and characterization
α-Acetoxyphenylacetonitrile synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of α-Acetoxyphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Acetoxyphenylacetonitrile, also known as O-acetylmandelonitrile, is a versatile chiral intermediate of significant interest in the pharmaceutical and agrochemical industries. Its utility as a building block for complex organic molecules underscores the importance of well-defined synthetic routes and comprehensive characterization. This guide provides a detailed exploration of the synthesis of α-acetoxyphenylacetonitrile, focusing on a robust and accessible laboratory-scale protocol. Furthermore, it outlines the critical analytical techniques for its characterization, ensuring purity and structural confirmation. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering insights into the causality of experimental choices and providing a framework for the reliable preparation and validation of this important compound.
Introduction: The Significance of α-Acetoxyphenylacetonitrile
α-Acetoxyphenylacetonitrile is a cyanohydrin derivative that serves as a valuable precursor in a variety of organic transformations. Its structure, featuring a reactive nitrile group and a chiral center, makes it a key component in the asymmetric synthesis of enantiomerically pure compounds, which is crucial for the efficacy and safety of many pharmaceutical agents.[1] The acetyl group provides protection for the hydroxyl group of the parent cyanohydrin, mandelonitrile, enhancing its stability and modulating its reactivity for subsequent synthetic steps.
The primary route to α-acetoxyphenylacetonitrile involves a two-step process: the formation of mandelonitrile from benzaldehyde and a cyanide source, followed by acetylation. This guide will delve into the practical aspects of this synthesis, emphasizing safety, efficiency, and high-purity outcomes.
Synthetic Pathway: From Benzaldehyde to α-Acetoxyphenylacetonitrile
The synthesis of α-acetoxyphenylacetonitrile is most commonly achieved through the formation of benzaldehyde cyanohydrin (mandelonitrile), followed by its esterification. This two-step approach allows for better control over the reaction and purification of the intermediate.
Step 1: Synthesis of Mandelonitrile
The initial and critical step is the nucleophilic addition of a cyanide ion to the carbonyl carbon of benzaldehyde. This reaction is reversible, and the equilibrium is typically driven towards the product by careful control of the reaction conditions.
Reaction Mechanism:
The reaction proceeds via the nucleophilic attack of the cyanide anion on the electrophilic carbonyl carbon of benzaldehyde. The resulting alkoxide is then protonated to yield the cyanohydrin.
Caption: Reaction mechanism for the formation of mandelonitrile.
A common and effective method for this synthesis involves the reaction of benzaldehyde with sodium cyanide in a biphasic system, with the pH carefully controlled to generate hydrocyanic acid (HCN) in situ.[2][3]
Step 2: Acetylation of Mandelonitrile
The crude mandelonitrile is then acetylated to yield α-acetoxyphenylacetonitrile. Acetic anhydride is a common and efficient acetylating agent for this transformation. This step is crucial as it protects the hydroxyl group, rendering the molecule more stable and suitable for further reactions.
Detailed Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of α-acetoxyphenylacetonitrile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzaldehyde | 106.12 | 21.2 g | 0.2 |
| Sodium Cyanide | 49.01 | 14.7 g | 0.3 |
| Acetic Acid (glacial) | 60.05 | 18.0 g | 0.3 |
| Acetic Anhydride | 102.09 | 25.5 g | 0.25 |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Water | 18.02 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Experimental Workflow
Caption: Experimental workflow for the synthesis of α-acetoxyphenylacetonitrile.
Step-by-Step Procedure
Part A: Synthesis of Mandelonitrile
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (14.7 g, 0.3 mol) in 70 mL of water.
-
Add benzaldehyde (21.2 g, 0.2 mol) and 100 mL of ethyl acetate to the flask.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add glacial acetic acid (18.0 g, 0.3 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10 °C. The addition of acid generates HCN in situ, which then reacts with the benzaldehyde.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate. This crude solution of mandelonitrile in ethyl acetate is used directly in the next step.
Part B: Acetylation to α-Acetoxyphenylacetonitrile
-
To the dried ethyl acetate solution of crude mandelonitrile, add acetic anhydride (25.5 g, 0.25 mol).
-
Stir the mixture at room temperature overnight.
-
Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes any remaining acetic acid and anhydride.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-acetoxyphenylacetonitrile. Further purification can be achieved by vacuum distillation or recrystallization if necessary.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized α-acetoxyphenylacetonitrile. The following techniques are recommended.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol [1] |
| Appearance | Off-white crystalline powder[4] |
| Density | Approximately 1.115 g/mL at 20 °C[1] |
| Optical Rotation ([α]²⁰D) | +8.0 ± 0.5° (c=10 in CHCl₃) for the (R)-enantiomer[1] |
Spectroscopic Data
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N (Nitrile stretch) |
| ~1750 | C=O (Ester carbonyl stretch) |
| ~1220 | C-O (Ester stretch) |
| ~3050 | C-H (Aromatic stretch) |
| ~1600, 1490 | C=C (Aromatic ring stretch) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~2.2 ppm (s, 3H, -COCH₃)
-
δ ~6.4 ppm (s, 1H, -CH(OAc)CN)
-
δ ~7.4-7.6 ppm (m, 5H, Ar-H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~20.5 ppm (-COCH₃)
-
δ ~63.0 ppm (-CH(OAc)CN)
-
δ ~116.0 ppm (-CN)
-
δ ~127.0-134.0 ppm (Aromatic carbons)
-
δ ~169.0 ppm (C=O)
-
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 175.06
-
Key Fragmentation Peaks: Fragments corresponding to the loss of the acetyl group (m/z = 132) and the cyanobenzyl cation (m/z = 116) may be observed.
Safety and Handling
Caution: This synthesis involves highly toxic materials and should be performed in a well-ventilated fume hood by trained personnel.
-
Sodium Cyanide: Highly toxic if ingested, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas.
-
Benzaldehyde: Can cause skin and eye irritation.
-
Acetic Anhydride: Corrosive and causes severe burns.
-
α-Acetoxyphenylacetonitrile: The toxicological properties have not been fully investigated. May cause eye, skin, and respiratory tract irritation.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Waste Disposal: All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste. Cyanide-containing waste requires special handling and should be quenched with an oxidizing agent like sodium hypochlorite before disposal.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of α-acetoxyphenylacetonitrile. The detailed experimental protocol, coupled with the expected characterization data, offers a reliable framework for the successful preparation and validation of this important synthetic intermediate. Adherence to the outlined safety precautions is paramount to ensure a safe and successful experimental outcome. The insights into the rationale behind the experimental choices aim to empower researchers to adapt and optimize the synthesis for their specific needs.
References
- Preparation method of mandelonitrile. (2021). Google Patents.
- Process for the manufacture of cyanohydrin acylates of aldehydes. (1982). Google Patents.
- Process for production of mandelonitrile compound. (2011). Google Patents.
-
Synthesis of benzaldehyde cyanohydrin. (n.d.). PrepChem.com. Retrieved from [Link]
-
Mandelic Acid. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Cyanohydrin reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Preparation of cyanohydrins. (1974). Google Patents.
-
Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2020). ResearchGate. Retrieved from [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Synthesis of (R)-mandelonitrile using different enzyme loadings. (n.d.). ResearchGate. Retrieved from [Link]
-
Conversion of benzaldehyde and HCN into its corresponding chiral... (n.d.). ResearchGate. Retrieved from [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020). YouTube. Retrieved from [Link]
-
Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. (2021). YouTube. Retrieved from [Link]
-
Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. (2019). YouTube. Retrieved from [Link]
-
Acetonitrile - SAFETY DATA SHEET. (2025). Penta chemicals. Retrieved from [Link]
